2-(Dimethylamino)-2-phenylacetic acid

Vue d'ensemble

Description

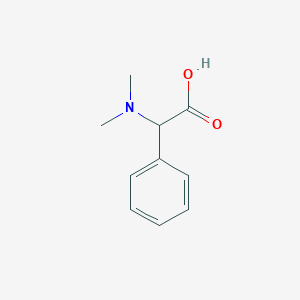

2-(Dimethylamino)-2-phenylacetic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a phenyl group and the hydrogen atoms of the methyl group are replaced by dimethylamino groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-phenylacetic acid typically involves the reaction of benzyl cyanide with dimethylamine in the presence of a base, followed by hydrolysis. The reaction conditions often include:

Temperature: The reaction is usually carried out at elevated temperatures to facilitate the reaction.

Solvent: Common solvents include ethanol or methanol.

Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to catalyze the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.

Analyse Des Réactions Chimiques

Acid-Base Reactions

The carboxylic acid group facilitates proton donation, forming salts with bases. For example:

- Reaction with hydrochloric acid (HCl) produces the corresponding hydrochloride salt, enhancing solubility for pharmaceutical applications .

- The dimethylamino group can act as a weak base, participating in protonation-deprotonation equilibria under acidic or alkaline conditions.

Esterification

The carboxylic acid reacts with alcohols to form esters. Typical conditions involve acid catalysts (e.g., H₂SO₄) or coupling reagents like DCC (dicyclohexylcarbodiimide):This reaction is critical for modifying bioavailability or creating prodrug derivatives.

Oxidation

The α-carbon adjacent to the amino group is susceptible to oxidation. Under controlled conditions (e.g., KMnO₄ or CrO₃), the compound forms a ketone derivative:Oxidation pathways are influenced by steric and electronic effects of the dimethylamino group.

Enantioselective Alkylation

Arylacetic acids undergo direct alkylation via enediolate intermediates. In a study using chiral lithium amides, enantioselective alkylation of analogous arylacetic acids achieved up to 99% enantiomeric excess (ee) .

| Substrate | Alkylating Agent | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| Arylacetic acid analog | Methyl iodide | Chiral lithium amide | 85 | 99 |

This method highlights the potential for synthesizing chiral derivatives of 2-(dimethylamino)-2-phenylacetic acid .

Photoredox-Catalyzed Decarboxylation

Related compounds (e.g., 4-(N,N-dimethylamino)phenylacetic acid) undergo oxidative decarboxylation under visible light with transition-metal photocatalysts (e.g., Ir or Ru complexes) . The reaction generates benzyl radicals for addition to electron-deficient alkenes:

Key Data from Photoredox Studies :

| Photocatalyst | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| [Ir(ppy)₂(dtbbpy)]⁺ | MeCN | 18 | 85 |

| [Ru(bpy)₃]²⁺ | DMSO | 18 | 81 |

Note : The amino group’s position (α-carbon vs. aryl ring) significantly impacts reactivity. Para-substituted analogs show higher decarboxylation efficiency .

Radical Addition Reactions

Benzyl radicals generated via decarboxylation (as above) add to alkenes. For example, reactions with cyanoacrylates yield benzylated products:

| Alkene | Product Yield (%) | Conditions |

|---|---|---|

| Ethyl cyanoacrylate | 85 | MeCN, 25°C, 18 h |

| Benzylidenemalononitrile | 70 | DMSO, 25°C, 18 h |

This method provides access to complex organic architectures .

Salt Formation

The compound forms stable salts with acids, enhancing physicochemical properties. For example:

Structural Comparisons and Reactivity

Comparative studies of structurally similar compounds reveal distinct reactivity patterns:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| This compound | α-Dimethylamino group | Higher steric hindrance |

| 4-(Dimethylamino)phenylacetic acid | Para-substituted amino group | Enhanced photoredox decarboxylation |

Applications De Recherche Scientifique

Pharmaceutical Development

DMPAA serves as a building block in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing substituted benzodiazepin-10-ones, which have potential anxiolytic and hypnotic properties. The synthesis involves controlled reactions with other organic intermediates, characterized by techniques such as NMR and mass spectrometry .

Drug Delivery Systems

DMPAA is integral in the development of stimuli-responsive polymersomes for targeted drug delivery:

- Application Summary : Polymersomes can encapsulate therapeutic agents and release them in response to specific biological triggers.

- Methods : Researchers create diblock copolymers that self-assemble into polymersomes, characterized through GPC, NMR, and FTIR.

- Results : These polymersomes exhibit dual stimulus-response to pH and temperature changes, enhancing gene delivery efficiency .

Nanotechnology

In nanotechnology, DMPAA contributes to the formation of nanoreactors , allowing for controlled chemical reactions:

- Application Summary : Polymersomes act as nanoreactors by encapsulating reactants.

- Results : Successful reactions within these nanoreactors indicate their potential for various chemical applications .

Theranostics

DMPAA is utilized in theranostics , combining therapeutic and diagnostic functions:

- Application Summary : Polymersomes are loaded with therapeutic agents and diagnostic markers.

- Results : They provide real-time diagnostic feedback while delivering drugs effectively .

Material Science

The compound is essential in creating pH-responsive materials , which change properties based on environmental pH:

- Application Summary : These materials are useful for controlled release systems.

- Methods : The response to pH changes is studied using potentiometric titration and Zeta potential measurements.

- Results : Significant changes in physical properties with pH suggest applications in smart materials .

Pharmacology

Research indicates DMPAA's potential as an antioxidant and anti-inflammatory agent:

- Application Summary : It may enhance drug formulations aimed at reducing oxidative stress.

- Results : Preliminary studies suggest improved efficacy in biological models .

Case Study 1: Drug Delivery Efficiency

A study evaluated DMPAA-based polymersomes co-loaded with quercetin (an anticancer drug) and DNA. The micelleplexes demonstrated significant improvements in simultaneous drug and gene delivery efficiency, indicating enhanced therapeutic outcomes in cancer treatment .

Case Study 2: Nanoreactor Performance

Another investigation focused on DMPAA-derived polymersomes functioning as nanoreactors. The study monitored encapsulated reactions under controlled conditions, showcasing the ability to perform complex chemical transformations efficiently within their aqueous compartments .

Mécanisme D'action

The mechanism of action of 2-(Dimethylamino)-2-phenylacetic acid involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Dimethylamino)acetic acid: Similar in structure but lacks the phenyl group.

2-Phenylacetic acid: Similar in structure but lacks the dimethylamino group.

N,N-Dimethylglycine: Similar in structure but has a different arrangement of functional groups.

Uniqueness

2-(Dimethylamino)-2-phenylacetic acid is unique due to the presence of both the dimethylamino and phenyl groups, which confer distinct chemical and biological properties

Activité Biologique

2-(Dimethylamino)-2-phenylacetic acid, also known as diphenhydramine (DPH) acid, is an organic compound with significant biological activity, particularly in the pharmacological domain. This article explores its biological properties, mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C₁₀H₁₃NO₂

- CAS Number : 14758-99-7

- Structure : The compound consists of a dimethylamino group attached to a phenylacetic acid backbone, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the central nervous system (CNS). It exhibits properties such as:

- CNS Activity : Influences neurotransmitter systems, potentially modulating dopaminergic and adrenergic pathways.

- Receptor Binding : The compound may bind to specific receptors, leading to altered physiological responses. This interaction is facilitated through hydrogen bonding and hydrophobic interactions, which can modulate receptor activity and downstream signaling pathways .

Biological Activities

Research indicates several potential therapeutic applications for this compound:

- Neuropharmacology : Investigated for its effects on mood disorders and anxiety due to its CNS-modulating properties.

- Antihistaminic Effects : Similar to diphenhydramine, it may possess antihistamine activity, making it relevant in allergy treatments.

- Analgesic Properties : Preliminary studies suggest potential pain-relieving effects, warranting further investigation in pain management contexts.

Pharmacological Studies

- A study highlighted the compound's ability to influence neurotransmitter levels in animal models, suggesting a role in managing conditions like depression and anxiety .

- Another investigation focused on its structural analogs, revealing that modifications could enhance or diminish its biological efficacy. For instance, certain derivatives exhibited improved binding affinity to specific receptors compared to the parent compound .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound:

- Acute Toxicity : Studies indicate that high doses can lead to adverse effects such as dizziness and nausea, necessitating careful dosage considerations in therapeutic applications .

- Metabolic Pathways : Research on metabolism revealed that the compound is primarily metabolized via oxidative pathways involving enzymes like aldehyde dehydrogenase, which could influence its pharmacokinetics and efficacy .

Comparative Analysis with Related Compounds

The following table summarizes key structural analogs of this compound along with their molecular formulas and notable features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Methylamino)-2-phenylacetic acid | C₉H₁₁NO₂ | Lacks one methyl group; potential for different activity. |

| (R)-2-(Dimethylamino)-2-phenylacetic acid | C₁₀H₁₃NO₂ | Enantiomeric form; may exhibit different pharmacological properties. |

| 3-(Dimethylamino)-3-phenylpropanoic acid | C₁₁H₁₅NO₂ | Similar structure but different amine positioning; altered activity profile. |

Propriétés

IUPAC Name |

2-(dimethylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOBRLOZPSSKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311293 | |

| Record name | 2-(dimethylamino)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14758-99-7 | |

| Record name | 14758-99-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(dimethylamino)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.